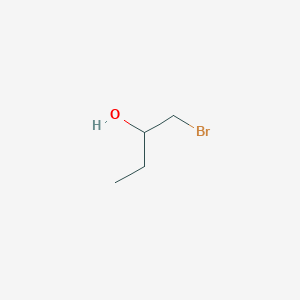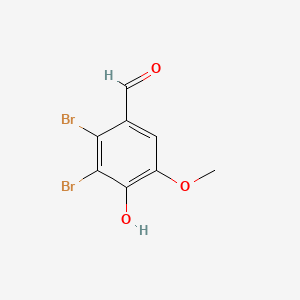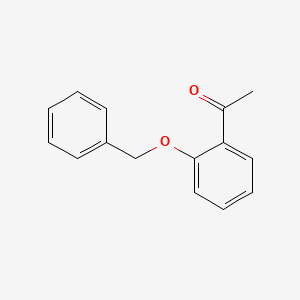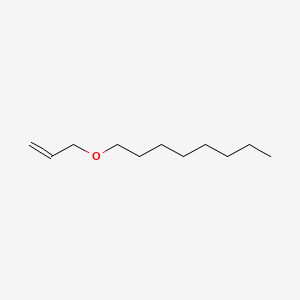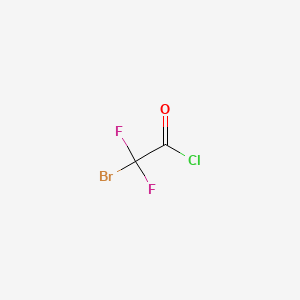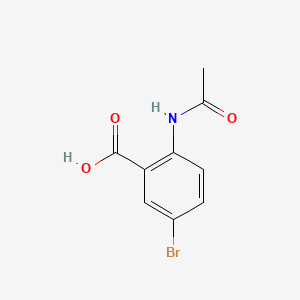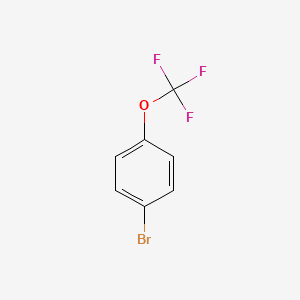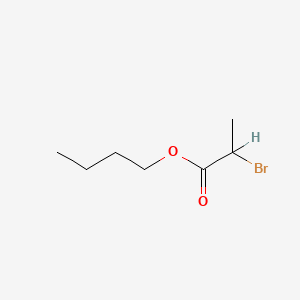![molecular formula C14H33NOSi2 B1268104 [tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate CAS No. 82112-21-8](/img/structure/B1268104.png)
[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate is a useful research compound. Its molecular formula is C14H33NOSi2 and its molecular weight is 287.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective Cleavage
- The tert-butyl(dimethyl)silyl group (TBS) demonstrates efficient chemoselective cleavage to corresponding parent hydroxy compounds. This is achieved using catalytic amounts of Ce(SO4)2⋅4 H2O and can be conducted via microwave-assisted or conventional heating in MeOH. This process highlights the utility of TBS groups in selective deprotection in organic synthesis (González-Calderón et al., 2014).
Role in Modulating Cytotoxic Activity
- Enantiomerically pure (2R,3S)-disubstituted tetrahydropyrans with tert-butyl dimethyl silyl groups were synthesized and evaluated for cytotoxic activity against human tumor cells. The inclusion of the tert-butyl dimethyl silyl group was found to play a significant role in modulating the cytotoxic activity of these compounds (Donadel et al., 2005).
Amino Acid Analysis
- The tert-butyl(dimethyl)silyl group is utilized in the analysis of amino acids by gas-liquid chromatography. This method involves the formation of N(O)-dimethyl-tert.-butylsilyl derivatives of proteic amino acids, demonstrating the group's application in analytical chemistry (Mackenzie et al., 1987).
Mild Deprotection Method
- A study described a mild and selective method for removing tert-butyl(dimethyl)silyl (TBS) protecting groups with sodium tetrachloroaurate(III) dihydrate. This method is beneficial for selective deprotection of aliphatic TBS ethers, showcasing its utility in synthetic chemistry (Zhang et al., 2014).
Polymer Synthesis
- The tert-butyl(dimethyl)silyl group is used in the synthesis of block copolymers containing dimethyl siloxane and carboxylic acid sequences. This demonstrates the group's role in the creation of complex polymer structures (Lim et al., 1999).
Zinc- and Samarium-Promoted Reactions
- In a study, the tert-butyl(dimethyl)silyl group was used in zinc- and samarium-promoted substitution reactions. This research highlights the group's utility in facilitating specific types of chemical reactions (Valiullina et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is alcohols . It is used as a silylating agent for the protection of hydroxyl groups . The compound reacts with alcohols to form tert-butyldimethylsilyl ethers , which are more hydrolytically stable .
Mode of Action
The compound interacts with its targets (alcohols) through a process known as silylation . This process involves the replacement of a hydrogen atom in the alcohol with a silyl group, forming a silyl ether . The reaction is catalyzed by dimethylformamide (DMF) .
Biochemical Pathways
The silylation of alcohols leads to the formation of tert-butyldimethylsilyl ethers , which are involved in various biochemical pathways . For instance, these ethers can act as aldol donors and acceptors in the stereocontrolled production of erythrose . They can also facilitate room temperature Cope rearrangements .
Pharmacokinetics
It’s known that the compound isacid-sensitive , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s hydrolytic stability could also influence its bioavailability .
Result of Action
The silylation of alcohols results in the formation of tert-butyldimethylsilyl ethers . These ethers are more hydrolytically stable than the original alcohols . They can also be selectively deprotected back to alcohols under certain conditions .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The compound is stable to aqueous base, but may be converted back to alcohols under acidic conditions . Its reactivity is also enhanced in the presence of dimethylformamide (DMF) .
Properties
IUPAC Name |
[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H33NOSi2/c1-12(15-17(8,9)13(2,3)4)16-18(10,11)14(5,6)7/h1-11H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPQBAQQJIQJLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H33NOSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336118 |
Source


|
| Record name | [tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82112-21-8 |
Source


|
| Record name | [tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,O-Bis(tert-butyldimethylsilyl)acetamide [tert-Butyldimethylsilylating Agent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


